![molecular formula C18H23N7 B2512303 [1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine CAS No. 878065-36-2](/img/structure/B2512303.png)
[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” is a chemical compound that has been studied for its potential applications in pharmaceutical development and bioactive compound synthesis. It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The compound is synthesized as part of a new set of small molecules designed as novel CDK2 targeting compounds . The series includes pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds, as well as thioglycoside derivatives .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the compound’s design as a novel CDK2 targeting compound .
Chemical Reactions Analysis
The compound is part of a series of molecules designed to inhibit CDK2 . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .
Scientific Research Applications
Anti-inflammatory Applications
Research conducted by Auzzi et al. (1983) highlighted the synthesis of pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties. They found that modifications in the structure could lead to compounds with significant anti-inflammatory activity and a better therapeutic index compared to reference drugs, without ulcerogenic activity. This suggests a potential application in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis suggested that these compounds could serve as potential anticancer and anti-inflammatory agents, highlighting their broad therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Applications
A study on the synthesis and biological evaluation of pyrimidine derivatives incorporated into polyurethane varnish for surface coating and printing ink paste demonstrated very good antimicrobial effects. This research points towards the application of such compounds in enhancing the antimicrobial properties of surface coatings and inks (El‐Wahab et al., 2015).
Enzyme Inhibition for Cognitive Impairment Treatment
Li et al. (2016) discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) from a set of 3-aminopyrazolo[3,4-d]pyrimidinones. These inhibitors, particularly ITI-214, showed picomolar inhibitory potency and are under clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Phosphodiesterase-5 (PDE-5) Inhibitors
Su et al. (2021) evaluated novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives for their anti-phosphodiesterase-5 (PDE-5) activity. They identified compounds with significant inhibitory activity, suggesting potential applications in treating erectile dysfunction and other related conditions (Su et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-methyl-N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-13-4-6-14(7-5-13)20-16-15-12-19-24(3)17(15)22-18(21-16)25-10-8-23(2)9-11-25/h4-7,12H,8-11H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAUGNUWFYJMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.